molecular formula C21H21N3O4S B11621321 methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11621321
M. Wt: 411.5 g/mol
InChI Key: DVKLDIQUNJNDTF-UHFFFAOYSA-N
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Description

Methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a thiazinan ring, a benzoate ester, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazinan Ring: This step involves the cyclization of appropriate precursors, such as ethylamine and thiourea, under acidic conditions to form the thiazinan ring.

    Introduction of the Imine Group: The imine group is introduced by reacting the thiazinan derivative with aniline in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazinan ring and imine group are crucial for binding to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
  • Ethyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position of the thiazinan ring and the phenylimino group confer distinct properties compared to similar compounds, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 4-[(3-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N3O4S/c1-3-24-18(25)13-17(29-21(24)23-15-7-5-4-6-8-15)19(26)22-16-11-9-14(10-12-16)20(27)28-2/h4-12,17H,3,13H2,1-2H3,(H,22,26)

InChI Key

DVKLDIQUNJNDTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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